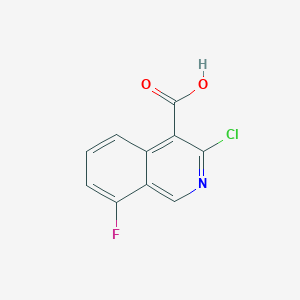![molecular formula C8H6BrN3O2 B13676024 Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676024.png)
Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that features a fused imidazole-pyridine ring systemThe presence of a bromine atom and a carboxylate group in its structure makes it a versatile intermediate for various chemical reactions and synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization and esterification to introduce the methyl carboxylate group . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and dyes
Mecanismo De Acción
The mechanism of action of Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is primarily related to its ability to interact with specific molecular targets. The bromine atom and the carboxylate group facilitate binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
Imidazo[4,5-b]pyridine: Similar structure but different substitution pattern.
Imidazo[1,2-a]pyridine: Another fused heterocycle with distinct properties.
Pyrazolo[4,3-c]pyridine: Contains a pyrazole ring instead of an imidazole ring
Uniqueness: Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile functionalization, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H6BrN3O2 |
|---|---|
Peso molecular |
256.06 g/mol |
Nombre IUPAC |
methyl 7-bromo-3H-imidazo[4,5-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-3-10-2-4(9)6(5)12-7/h2-3H,1H3,(H,11,12) |
Clave InChI |
MLJULEJKYGCOFE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=C(C=NC=C2N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13675951.png)

![3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13675957.png)







![2-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13675997.png)

